![molecular formula C14H15NO5 B2377495 1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 133749-60-7](/img/structure/B2377495.png)
1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C14H15NO5. This compound is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxylic acid and a ketone group. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(ethoxycarbonyl)phenylboronic acid, which is then coupled with a suitable pyrrolidine derivative.
Reaction Conditions: The coupling reaction is often carried out using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitrating agents, halogens, or sulfonating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
科学研究应用
1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group and the carboxylic acid moiety can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, influencing their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
4-(Ethoxycarbonyl)phenylboronic acid: Shares the ethoxycarbonyl group and phenyl ring but lacks the pyrrolidine ring.
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of the ethoxycarbonyl group.
Uniqueness: 1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of the ethoxycarbonyl group, phenyl ring, and pyrrolidine ring, which provides a distinct set of chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
属性
IUPAC Name |
1-(4-ethoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-2-20-14(19)9-3-5-11(6-4-9)15-8-10(13(17)18)7-12(15)16/h3-6,10H,2,7-8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXFWULBRYXNLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B2377412.png)
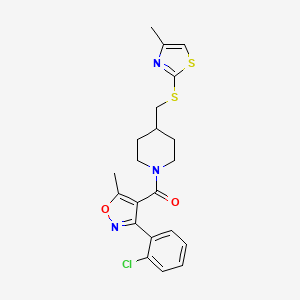
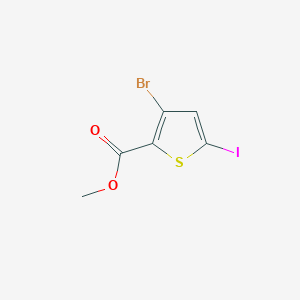
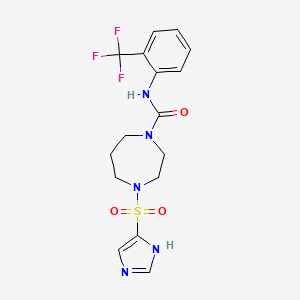
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2377425.png)

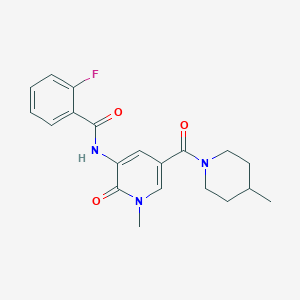

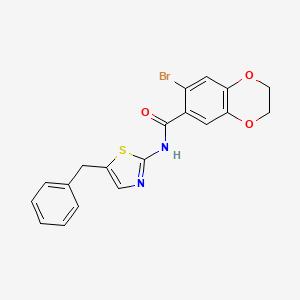
![2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2377430.png)
![2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B2377431.png)
![(6-Azabicyclo[3.2.1]octan-8-yl)methanol](/img/structure/B2377432.png)
![2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377434.png)
![2-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2377435.png)
